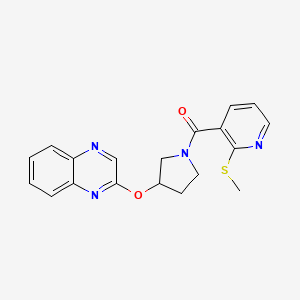
(2-(Methylthio)pyridin-3-yl)(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-(Methylthio)pyridin-3-yl)(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)methanone is an intriguing organic molecule
Wirkmechanismus
Target of Action
The compound contains a quinoxaline moiety, which is a type of nitrogen-rich heterocycle. Quinoxaline derivatives have been studied for their potential antiviral and antimicrobial activities . They may interact with various biological targets, but the specific target would depend on the exact structure and functional groups of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)pyridin-3-yl)(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)methanone can involve multi-step organic synthesis methods:
Formation of the Pyridine Ring: : Pyridine synthesis may be achieved through a Hantzsch pyridine synthesis or similar strategies.
Thioether Formation: : Introducing the methylthio group at the 2-position of the pyridine ring can be done via thiolation reactions, possibly using methylthiolating agents.
Coupling with Quinoxaline and Pyrrolidine: : The quinoxalin-2-yloxy and pyrrolidin-1-yl groups can be introduced through nucleophilic aromatic substitution and reductive amination, respectively.
Final Assembly: : The final step may involve coupling the intermediate products to form the complete molecule under specific reaction conditions, using appropriate catalysts and solvents.
Industrial Production Methods
While detailed industrial methods might be proprietary, scalable syntheses often use batch processes, flow chemistry, or catalytic methods to ensure high yield and purity. Optimizing reaction conditions for temperature, pressure, and reagent concentration is crucial in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo a variety of reactions due to its functional groups:
Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : The carbonyl group in the methanone can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: : The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halogenating agents, nucleophiles like amines or thiols.
Major Products
The primary products of these reactions include oxidized sulfoxides/sulfones, reduced alcohol derivatives, and substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in synthetic organic chemistry.
Biology
The compound's unique structure might interact with biological macromolecules, suggesting potential as a molecular probe or in drug design.
Medicine
In medicinal chemistry, the compound could be explored for its biological activity, possibly leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound might find use in materials science, particularly in the design of new polymers or as a catalyst in chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include those with related functional groups or structures, such as:
(2-Pyridyl)methanone: derivatives
Pyrrolidine: analogs
Quinoxaline: -based compounds
What sets (2-(Methylthio)pyridin-3-yl)(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)methanone apart is its unique combination of these groups, which can result in distinct chemical properties and biological activities.
Eigenschaften
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-26-18-14(5-4-9-20-18)19(24)23-10-8-13(12-23)25-17-11-21-15-6-2-3-7-16(15)22-17/h2-7,9,11,13H,8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPDSXHAWDBPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














